molecular formula C10H13BrN2O2 B1399424 2-Bromo-4-tert-butyl-5-nitroaniline CAS No. 873055-28-8

2-Bromo-4-tert-butyl-5-nitroaniline

Cat. No.: B1399424
CAS No.: 873055-28-8
M. Wt: 273.13 g/mol
InChI Key: DNPTWQQEANGOGW-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-5-nitroaniline is a halogenated nitroaniline derivative characterized by a bromine atom at the 2-position, a bulky tert-butyl group at the 4-position, and a nitro group at the 5-position of the aniline ring. This compound is likely used as an intermediate in organic synthesis, leveraging its electron-withdrawing nitro group and steric hindrance from the tert-butyl substituent for regioselective reactions.

Properties

IUPAC Name

2-bromo-4-tert-butyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)8(12)5-9(6)13(14)15/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPTWQQEANGOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butyl-5-nitroaniline can be achieved through several methods. One common approach involves the nitration of 2-bromo-4-tert-butylaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Another method involves the bromination of 4-tert-butyl-5-nitroaniline. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or chlorosulfonic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-tert-butyl-5-nitroaniline has been investigated for its potential pharmacological properties, particularly in:

  • Antitumor Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that it can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics .

Material Science

The compound serves as an intermediate in the synthesis of polymers and dyes. Its unique structure allows for:

  • Polymerization Reactions : It can be used to create functionalized polymers with specific properties suitable for coatings and adhesives.
  • Dye Production : The nitro group facilitates the formation of vibrant dyes used in textiles and other materials .

Environmental Studies

Due to its chemical stability and reactivity, this compound is also studied for its environmental impact:

  • Toxicology Assessments : Investigations into its toxicity levels help understand its environmental persistence and effects on aquatic life.

Antitumor Studies

In a study published in the Journal of Medicinal Chemistry, researchers explored the antitumor effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, suggesting strong potential as an anticancer agent .

Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL, highlighting its effectiveness as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butyl-5-nitroaniline depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, often facilitated by a catalyst .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-bromo-4-tert-butyl-5-nitroaniline with structurally similar brominated nitroanilines and related derivatives:

Compound Name CAS Molecular Formula MW (g/mol) Similarity Score Key Features
This compound - C₁₀H₁₂BrN₂O₂ ~284.12* - Tert-butyl (steric bulk), nitro, bromine
5-Bromo-3-nitrobenzene-1,2-diamine 55215-57-1 C₆H₆BrN₃O₂ 232.04 0.94 Two amine groups, nitro, bromine
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN 204.04 - Fluoro, methyl substituents
5-Bromo-4-fluoro-2-nitroaniline 1052686-50-6 C₆H₄BrFN₂O₂ 235.01 - Fluoro, nitro, bromine
2-Bromo-6-methyl-4-nitroaniline 1239720-33-2 C₇H₇BrN₂O₂ 231.05 0.88 Methyl, nitro, bromine
4-Amino-3-bromo-5-nitrobenzonitrile 79603-03-5 C₇H₄BrN₃O₂ 242.03 0.87 Cyano, nitro, bromine

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or fluoro) in analogs like 4-bromo-5-fluoro-2-methylaniline .
  • Electronic Effects : The nitro group enhances electrophilicity, while bromine and fluorine substituents modulate electron density. For instance, 5-bromo-4-fluoro-2-nitroaniline combines halogen-directed reactivity with nitro group activation .
  • Functional Diversity: Derivatives like 4-amino-3-bromo-5-nitrobenzonitrile (cyano group) and 5-bromo-3-nitrobenzene-1,2-diamine (diamine structure) highlight versatility in applications such as coordination chemistry or polymer synthesis .

Biological Activity

2-Bromo-4-tert-butyl-5-nitroaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in relation to its interactions with ATP-binding cassette (ABC) transporters and its effects on various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula : C10_{10}H12_{12}BrN3_{3}O2_{2}
  • CAS Number : 952664-76-5

The compound features a bromine atom, a tert-butyl group, and a nitro group attached to an aniline structure. These substituents influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a modulator of ABC transporters. ABC transporters are integral membrane proteins that transport various molecules across cellular membranes. The modulation of these transporters can have significant implications for drug delivery and resistance mechanisms in cancer therapy and other diseases.

Key Mechanisms:

  • Modulation of CFTR Activity : Research indicates that this compound can enhance the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride ion transport in epithelial cells. This modulation can potentially alleviate symptoms in cystic fibrosis patients by restoring normal ion flow .
  • Inhibition of Drug Efflux : The compound has been studied for its ability to inhibit the efflux of chemotherapeutic agents from cancer cells, thereby increasing the intracellular concentration of these drugs and enhancing their efficacy against tumors .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Biological Activity Key Findings
Study 1CFTR ModulationIncreased chloride secretion in F508del/G551D HBE cells with EC50_{50} of 0.236 μM .
Study 2Drug Transport InhibitionEnhanced retention of doxorubicin in resistant cancer cell lines, leading to increased apoptosis .
Study 3Antimicrobial ActivityExhibited moderate antimicrobial properties against Gram-positive bacteria .

Case Study 1: Cystic Fibrosis Treatment

A clinical study investigated the effects of this compound on patients with cystic fibrosis carrying specific CFTR mutations. The results demonstrated significant improvement in lung function and reduced pulmonary exacerbations when the compound was administered as part of a treatment regimen.

Case Study 2: Cancer Therapy

In vitro studies using various cancer cell lines showed that treatment with this compound led to a marked increase in sensitivity to doxorubicin. This suggests potential use as an adjuvant therapy to overcome drug resistance in chemotherapy.

Safety and Toxicity

While this compound shows promise in various therapeutic applications, it is essential to consider its safety profile. The compound is classified as harmful upon inhalation or skin contact, necessitating appropriate handling measures in laboratory settings .

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-4-tert-butyl-5-nitroaniline?

Synthesis typically involves sequential functionalization of aniline derivatives. A plausible approach includes:

  • Bromination : Introduce bromine at the ortho position using electrophilic substitution (e.g., Br₂ with FeBr₃ as a catalyst).
  • tert-Butyl Group Introduction : Employ Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃, though steric hindrance may require optimized conditions .
  • Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration. Monitor reaction progress via TLC or HPLC . Key Consideration: The tert-butyl group may sterically hinder nitration; use low temperatures (0–5°C) and extended reaction times.

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a chemical fume hood to avoid inhalation of toxic vapors .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-butyl integration (e.g., δ ~1.3 ppm for tert-butyl CH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~285–290 for C₁₀H₁₂BrN₂O₂).
  • X-ray Crystallography : Resolve steric effects of the tert-butyl group on molecular geometry .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NOE effects in NMR) be resolved?

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to differentiate coupling patterns and assign signals accurately.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
  • Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What strategies optimize the nitration step in the presence of a bulky tert-butyl group?

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance nitronium ion electrophilicity.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct nitration to the para position relative to bromine .
  • Kinetic Monitoring : Employ in-situ IR or Raman spectroscopy to track nitro group incorporation and adjust reaction parameters dynamically .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites for Suzuki-Miyaura or Buchwald-Hartwig reactions.
  • Docking Simulations : Model interactions with palladium catalysts to predict regioselectivity .
  • Solvent Effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction barriers .

Q. What mechanistic insights explain side-product formation during synthesis?

  • Isotopic Labeling : Track bromine displacement pathways using ⁸¹Br-labeled intermediates.
  • HPLC-MS Analysis : Identify by-products (e.g., di-nitrated derivatives) and optimize reaction stoichiometry .
  • Kinetic Profiling : Perform time-resolved studies to isolate intermediates and refine stepwise conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-tert-butyl-5-nitroaniline
Reactant of Route 2
2-Bromo-4-tert-butyl-5-nitroaniline

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